N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Description
N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide is a polycyclic carboxamide derivative with a complex fused-ring system. Its structure features a tetradecahydroindenoquinoline core substituted with a tert-butyl carboxamide group at position 7 and methyl groups at positions 4a and 6a. This compound is stereochemically defined as (4aR,4bS,6aS,7S,9aS,9bS,11aR) based on crystallographic and NMR data .
Its methyl ester analog, (4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate (T65298), is documented as a research tool in life sciences, suggesting applications in enzyme inhibition or receptor modulation studies .
Properties
IUPAC Name |
N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861154 | |
| Record name | N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7- carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212235-84-1 | |
| Record name | N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7- carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide, commonly known as Finasteride , is a synthetic compound primarily recognized for its role as an androgen antagonist. This article delves into the biological activity of Finasteride, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C23H36N2O2 |
| Molecular Weight | 372.544 Da |
| CAS Number | 166896-74-8 |
| Synonyms | Finasteride |
| Melting Point | 297-298°C |
| Appearance | White solid |
Structural Information
Finasteride's structure is characterized by its unique tetradecahydroindenoquinoline framework. The compound's stereochemistry is critical for its biological activity.
Finasteride functions primarily as an inhibitor of the enzyme 5-alpha-reductase , which catalyzes the conversion of testosterone to dihydrotestosterone (DHT). By inhibiting this enzyme, Finasteride effectively reduces DHT levels in the body. This mechanism is pivotal in treating conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness) .
Pharmacological Effects
- Androgen Antagonism : Finasteride's primary pharmacological action is its ability to block androgen receptors by reducing DHT levels.
- Reduction of Prostate Volume : Clinical studies have shown that Finasteride significantly decreases prostate size in men with BPH.
- Hair Growth Stimulation : In androgenetic alopecia, Finasteride has been demonstrated to promote hair regrowth in a significant percentage of users.
Case Study Overview
- Benign Prostatic Hyperplasia (BPH) :
- Androgenetic Alopecia :
Side Effects and Considerations
While Finasteride is generally well-tolerated, some users may experience side effects such as decreased libido, erectile dysfunction, and gynecomastia. These adverse effects are typically reversible upon discontinuation of the drug .
Scientific Research Applications
Pharmacological Properties
- 5α-Reductase Inhibition : Finasteride is a specific inhibitor of the enzyme 5α-reductase type II. This enzyme converts testosterone into dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness) .
- Antiandrogenic Effects : By inhibiting DHT production, Finasteride exerts antiandrogenic effects that can alleviate symptoms associated with androgen-dependent disorders .
Therapeutic Applications
- Benign Prostatic Hyperplasia (BPH) : Finasteride is FDA-approved for treating BPH. It helps to reduce urinary symptoms and the risk of acute urinary retention or the need for surgical intervention .
- Androgenic Alopecia : Approved in 1998 for treating male pattern hair loss under the brand name Propecia, Finasteride has shown efficacy in promoting hair regrowth and preventing further hair loss .
Case Study 1: Efficacy in BPH
A clinical trial demonstrated that patients treated with Finasteride showed significant improvement in urinary flow rates and symptom scores compared to placebo groups over a 12-month period. The study highlighted a reduction in prostate volume and symptom relief .
Case Study 2: Hair Loss Treatment
Another study focused on the long-term effects of Finasteride on male pattern baldness. Results indicated that continuous use over five years led to sustained hair regrowth in a significant percentage of participants .
Comparison with Similar Compounds
Methyl Ester Derivative (T65298)
- Structure : Replaces the tert-butyl carboxamide with a methyl ester at position 5.
- Ester groups are prone to hydrolysis, reducing metabolic stability .
- Applications : Used in preliminary biological assays due to ease of synthesis.
Imidazo[5,1-a]isoquinoline Carboxamide (O6F)
- Structure: N-tert-butyl-N-ethyl-8-methoxy-9-propan-2-yloxy-1-thiophen-2-yl-5,6-dihydroimidazo[5,1-a]isoquinoline-3-carboxamide (PDB ID: O6F) .
- Key Differences: Incorporates an imidazo-isoquinoline core with methoxy, isopropoxy, and thiophenyl substituents.
- Biological Relevance : Likely targets kinases or GPCRs due to heterocyclic motifs. The thiophenyl group may enhance π-π stacking interactions.
Indeno[2,3-d]pyrazole Carboxamide (CB5194115)
- Structure: N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-d]pyrazol-6-yl)(2-chloro-5-nitrophenyl)formamide .
- Key Differences: Smaller fused-ring system (indeno-pyrazole) with electron-withdrawing nitro and chloro groups.
- Applications: Potential use in photodynamic therapy or as a protease inhibitor.
Physicochemical and Pharmacokinetic Properties
Notes:
Preparation Methods
Core Synthetic Pathway from Dihydrofinasteride
The most extensively documented method involves the oxidation of dihydrofinasteride (4,5-dihydrofinasteride) to introduce the critical Δ¹ double bond. As outlined in US Patent 7,164,022, this three-step process prioritizes yield and purity:
Step 1: Protection of the Amide Nitrogen
Dihydrofinasteride (Formula IV) undergoes protection using benzoyl chloride in toluene with 4-dimethylaminopyridine (DMAP) as a catalyst. This step shields the amide group from undesired side reactions during subsequent oxidation:
Conditions: Reflux in toluene (4 hours), followed by methanol-induced precipitation. Yield: ~85%.
Step 2: Silylation and Oxidation
The protected intermediate (V) reacts with bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in xylene. Triflic acid catalyzes the dehydrogenation, forming the Δ¹ bond:
Conditions: Reflux in xylene (4 hours), sodium metabisulfite wash. Yield: ~78%.
Step 3: Deprotection
Basic hydrolysis with 70% ethylamine in ethanol removes the benzoyl group, yielding pure Finasteride:
Conditions: Reflux in ethanol (2 hours), acidification for crystallization. Yield: ~92%.
Table 1: Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoyl chloride, DMAP | Toluene | 110°C | 85 |
| 2 | DDQ, BSTFA, triflic acid | Xylene | 140°C | 78 |
| 3 | Ethylamine | Ethanol | 78°C | 92 |
Alternative Approaches via Carboxylate Intermediates
Methyl 4-aza-5α-androsta-1-en-3-one-17β-carboxylate (PubChem CID 11002070) serves as a precursor in alternative routes. Ester hydrolysis followed by tert-butyl amide coupling introduces the N-tert-butylcarboxamide moiety:
Conditions:
Stereochemical Control and Byproduct Mitigation
Challenges in Δ¹ Bond Formation
Early methods suffered from epimerization at C4a and C6a due to harsh oxidation conditions. The patented silylation-oxidation protocol minimizes this by:
Purification Strategies
-
Crystallization : Finasteride is purified via antisolvent crystallization using tetrahydrofuran (THF)/ethyl acetate (1:3).
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual dihydrofinasteride (<0.1% impurity).
Scalability and Industrial Adaptations
Solvent Optimization
Large-scale production replaces xylene with recyclable solvents like methyl tert-butyl ether (MTBE), reducing environmental impact.
Q & A
Q. What conceptual frameworks guide the study of its metabolic pathways?
- Framework : Apply the "Metabolite Hypothesis" to identify phase I/II metabolism sites. Use isotopic labeling (¹⁴C or ³H) to trace hepatic clearance in microsomal assays. Align findings with CYP450 isoform specificity (e.g., CYP3A4 vs. CYP2D6) to predict drug-drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
